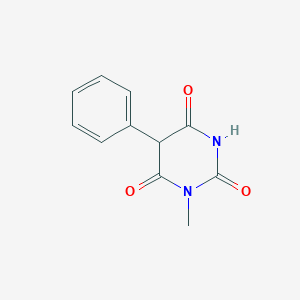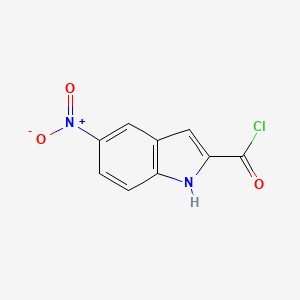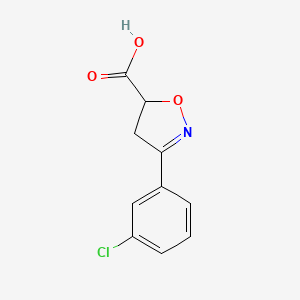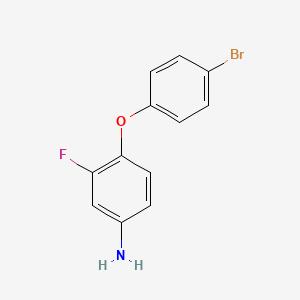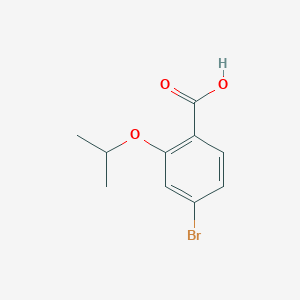
4-Bromo-2-(propan-2-yloxy)benzoic acid
Übersicht
Beschreibung
4-Bromo-2-(propan-2-yloxy)benzoic acid is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 . It is also known by its CAS number 1038595-51-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a propan-2-yloxy group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Bromo-2-(propan-2-yloxy)benzoic acid is involved in the synthesis of complex molecules and understanding chemical reaction mechanisms. For instance, the acidolysis of lignin model compounds, which mimic the structure of this compound, provides insights into the cleavage mechanisms of lignin, a major component of plant biomass. These studies are crucial for the development of efficient methods for lignin depolymerization, which is a significant step towards the utilization of lignin in producing renewable chemicals and fuels (T. Yokoyama, 2015).
Environmental Impact and Degradation
Research on the degradation processes of chemicals similar to this compound, such as nitisinone, sheds light on their stability and environmental fate. Understanding the degradation pathways of these compounds is essential for assessing their environmental impact and for the development of strategies to mitigate their presence in ecosystems (H. Barchańska et al., 2019).
Pharmacokinetics and Toxicology
The pharmacokinetics and toxicology of new psychoactive substances, which can be structurally related to this compound, are critical areas of research. These studies provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of such compounds, as well as their potential health risks. Such research is essential for the development of safety guidelines and therapeutic applications of new compounds (J. J. Nugteren-van Lonkhuyzen et al., 2015).
Wirkmechanismus
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The mode of action of 4-Bromo-2-(propan-2-yloxy)benzoic acid is likely to involve interactions with its target via the bromine and the propan-2-yloxy functional groups . The bromine atom can participate in halogen bonding, while the propan-2-yloxy group can engage in hydrophobic interactions . The exact nature of these interactions and the resulting changes would depend on the specific target .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The molecular and cellular effects of this compound would depend on its specific target and mode of action . These effects could range from modulation of enzyme activity to alteration of receptor signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s ionization state and thus its ability to interact with its target can be affected by pH .
Safety and Hazards
4-Bromo-2-(propan-2-yloxy)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors, wearing protective clothing and eye protection, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
4-bromo-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUXMLVVIGHPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



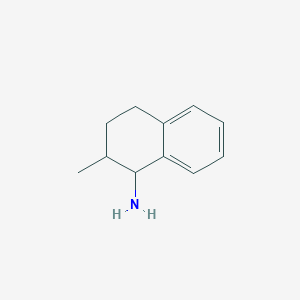
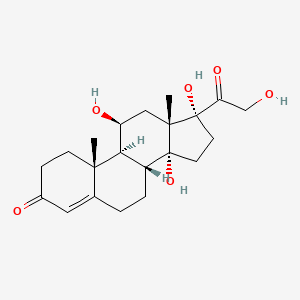
![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)
![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)
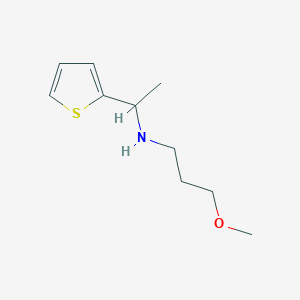


![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)
